9,10-dioxoanthracene-1-diazonium; hydrogen sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate typically involves the diazotization of 9,10-dihydro-9,10-dioxoanthracene. This process generally requires the use of nitrous acid (HNO2) in an acidic medium, such as sulfuric acid (H2SO4), to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of biochemical pathways involving diazonium compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate involves the formation of reactive intermediates, such as free radicals or carbocations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic and nucleophilic reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in similar synthetic applications.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene: Another compound with similar reactivity, used in flame retardants.
Uniqueness
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate is unique due to its specific diazonium functionality, which allows for a wide range of chemical reactions and applications. Its ability to form stable diazonium salts makes it particularly valuable in organic synthesis .
Properties
CAS No. |
82-37-1 |
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Molecular Formula |
C14H8N2O6S |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H7N2O2.H2O4S/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HUHDKWDLNBACFJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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